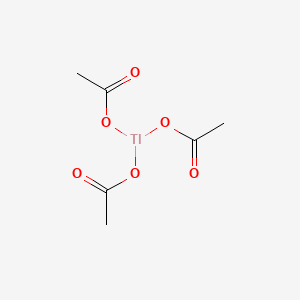

Thallium(III) acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diacetyloxythallanyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Tl/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRRYUGQTFYZGD-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Tl](OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O6Tl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Thallium(III) Acetate from Thallium(III) Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of thallium(III) acetate from thallium(III) oxide. This compound is a significant reagent in organic synthesis, utilized in various transformations. This document outlines the chemical principles, a detailed experimental protocol, safety considerations, and key physical and chemical properties of the compound. All quantitative data is presented in structured tables for clarity, and the experimental workflow is visualized using a process diagram. This guide is intended for laboratory professionals experienced in handling highly toxic materials.

Introduction

This compound, with the chemical formula Tl(CH₃COO)₃, is a versatile oxidizing agent and a precursor for various organothallium compounds. Its applications in organic synthesis are notable, particularly in reactions involving olefins, ketones, and aromatic compounds. The synthesis of this compound is most commonly achieved through the reaction of thallium(III) oxide with acetic acid. This document provides a detailed methodology for this preparation, emphasizing safe laboratory practices due to the extreme toxicity of thallium compounds.

Chemical Reaction and Stoichiometry

The synthesis of this compound proceeds via the acid-base reaction between thallium(III) oxide and acetic acid. The balanced chemical equation for this reaction is:

Tl₂O₃ + 6CH₃COOH → 2Tl(CH₃COO)₃ + 3H₂O

In this reaction, the basic thallium(III) oxide reacts with the acidic acetic acid to form the corresponding salt, this compound, and water.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from thallium(III) oxide.

3.1. Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity/Grade |

| Thallium(III) Oxide | Tl₂O₃ | 456.76 | 99%+ |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Reagent Grade |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ACS Reagent Grade |

3.2. Equipment

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Fume hood

-

Buchner funnel and filter flask

-

Schlenk line (optional, for handling under inert atmosphere)

-

Personal Protective Equipment (PPE): Chemical resistant gloves (e.g., nitrile), safety goggles, face shield, lab coat, and a respirator with appropriate cartridges for inorganic compounds.

3.3. Synthesis Procedure

The synthesis of this compound can be carried out by the reaction of thallium(III) oxide with glacial acetic acid.[1] The product can then be crystallized from a solution containing acetic anhydride to ensure the formation of the anhydrous salt.[2][3]

Step 1: Reaction Setup In a certified fume hood, a round-bottom flask is charged with thallium(III) oxide and an excess of glacial acetic acid. The flask is equipped with a reflux condenser and a magnetic stir bar.

Step 2: Reaction The mixture is heated to a gentle reflux with continuous stirring. A temperature of 80-90°C is maintained to facilitate the dissolution of the thallium(III) oxide and its reaction with acetic acid.[3] The reaction is continued until all the solid thallium(III) oxide has dissolved, which may take several hours.

Step 3: Work-up and Crystallization After the reaction is complete, the solution is cooled to room temperature. To ensure the formation of anhydrous this compound, acetic anhydride is added to the solution. The solution is then further cooled to induce crystallization.

Step 4: Isolation and Drying of the Product The crystalline product is collected by vacuum filtration using a Buchner funnel. The crystals are washed with a small amount of cold, anhydrous ether to remove any residual acetic acid and acetic anhydride. The purified this compound is then dried under vacuum to remove any remaining solvent.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that the yield is dependent on the specific reaction conditions and scale.

| Parameter | Value |

| Reactants | |

| Thallium(III) Oxide | 1.0 molar equivalent |

| Glacial Acetic Acid | In excess |

| Product | |

| This compound | Theoretical Yield: Calculated based on the stoichiometry from Tl₂O₃ |

| Purity | Typically >98% after recrystallization |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Thallium(III) Acetate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thallium(III) acetate, with the CAS Number 2570-63-0 , is a powerful oxidizing agent employed in a variety of organic transformations.[1][2] This technical guide provides an in-depth overview of its chemical properties, key applications in organic synthesis, detailed experimental protocols for significant reactions, and critical safety information. The document is intended to serve as a comprehensive resource for researchers utilizing or considering the use of this versatile yet hazardous reagent.

Core Properties and Safety Data

This compound, Tl(CH₃COO)₃, is a white, crystalline solid that is soluble in hot acetic acid and alcohols.[3] It is a potent oxidizing agent and is highly toxic, necessitating stringent safety precautions during handling and disposal.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2570-63-0 | [1][2][4] |

| Molecular Formula | C₆H₉O₆Tl | |

| Molecular Weight | 381.52 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 182 °C (decomposes) | [3] |

| Solubility | Soluble in hot acetic acid and alcohols | [3] |

Table 2: Safety and Hazard Information for this compound

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Category 2 | H300: Fatal if swallowed. |

| Acute Toxicity (Inhalation) | Category 2 | H330: Fatal if inhaled. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects. |

Note: this compound is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator.[5]

Key Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized for its strong oxidizing capabilities. Key applications include oxidative rearrangements and cyclizations.

Oxidative Rearrangement of Chalcones to Isoflavones

A significant application of this compound is the oxidative rearrangement of chalcones to isoflavones, which are a class of compounds with important biological activities.[3][5] This reaction proceeds via a 1,2-aryl migration.[1]

Experimental Protocol: Synthesis of 4',7-Dimethoxyisoflavone

This protocol is adapted from the synthesis of isoflavones using this compound.[3][5]

-

Materials:

-

2'-Hydroxy-4,4'-dimethoxychalcone

-

This compound

-

Methanol (anhydrous)

-

Hydrochloric acid (10%)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A solution of 2'-hydroxy-4,4'-dimethoxychalcone (1 mmol) in anhydrous methanol is prepared.

-

This compound (1.1 mmol) is added to the solution, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 4',7-dimethoxyisoflavone.

-

Table 3: Yields of Isoflavones from Oxidative Rearrangement of Chalcones

| Chalcone Derivative | Isoflavone Product | Yield (%) |

| 2'-Hydroxy-4,4'-dimethoxychalcone | 4',7-Dimethoxyisoflavone | High |

| 2'-Hydroxy-4-methoxychalcone | 7-Methoxyisoflavone | High |

Note: Specific yield percentages can vary based on reaction scale and purification efficiency.

Reaction Pathway: Oxidative Rearrangement of a Chalcone

Caption: Oxidative rearrangement of a 2'-hydroxychalcone to an isoflavone.

Oxidative Cyclization of Homoallylic Alcohols

This compound can effect the oxidative cyclization of homoallylic alcohols to yield substituted tetrahydrofurans. This reaction is a key step in the synthesis of various natural products.

Experimental Protocol: Cyclization of Isopulegol

This procedure is based on the thallium(III)-mediated cyclization of isopulegol.[6]

-

Materials:

-

Isopulegol

-

This compound

-

Acetic acid

-

Water

-

Sodium bicarbonate (solid)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A solution of isopulegol (0.650 mmol) is prepared in a 2:1 mixture of acetic acid and water (3 mL).

-

This compound (1.1 eq., 0.72 mmol) is added to the stirred solution.

-

The reaction mixture is stirred for 4 hours at room temperature.

-

Solid sodium bicarbonate is carefully added in small portions to neutralize the acid.

-

Water and ethyl acetate are added, and the aqueous phase is extracted twice with ethyl acetate.

-

The combined organic phases are washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by flash chromatography to yield the corresponding cyclic ether.

-

Table 4: Product Yields for the Oxidative Cyclization of Isopulegol

| Thallium(III) Reagent | Product | Yield (%) |

| This compound (TTA) | Cyclic ether | 69 |

Reaction Pathway: Oxidative Cyclization of a Homoallylic Alcohol

Caption: Oxidative cyclization of a homoallylic alcohol to a cyclic ether.

Conclusion

This compound is a highly effective oxidizing agent for specific transformations in organic synthesis, notably the oxidative rearrangement of chalcones and the cyclization of homoallylic alcohols. Its utility is, however, matched by its extreme toxicity, which demands rigorous adherence to safety protocols. The detailed experimental procedures and mechanistic insights provided in this guide are intended to facilitate the safe and effective use of this powerful reagent in research and development.

References

- 1. The oxidative rearrangement of olefins by this compound. Part I. Oxidative rearrangement of chalcones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The oxidative rearrangement of olefins by this compound. Part II. Synthesis of isoflavones | Semantic Scholar [semanticscholar.org]

- 4. Thallium (III) Acetate | Tl(OAc)3 | C6H9O6Tl - Ereztech [ereztech.com]

- 5. The oxidative rearrangement of olefins by this compound. Part II. Synthesis of isoflavones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Reaction of Thallium(III) Salts with Homoallylic Alcohols: Ring Contraction vs. Dimethoxylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Thallation Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic aromatic thallation is a powerful synthetic method for the functionalization of aromatic compounds. This reaction involves the direct substitution of a hydrogen atom on an aromatic ring with a thallium(III) species, typically thallium(III) trifluoroacetate (TTFA). The resulting arylthallium(III) compounds are versatile intermediates that can be readily converted into a variety of other functional groups, including iodides, phenols, and nitriles.[1][2] Understanding the underlying mechanism of this reaction is crucial for controlling its regioselectivity and optimizing its application in synthetic organic chemistry, including drug development. This guide provides a comprehensive overview of the core mechanistic principles of electrophilic aromatic thallation, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The Core Mechanism: An Electrophilic Aromatic Substitution

The electrophilic aromatic thallation reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The key steps involve the generation of a potent electrophile, its attack on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex), and subsequent deprotonation to restore aromaticity.[3]

The Electrophile

The most commonly employed reagent for aromatic thallation is thallium(III) trifluoroacetate, Tl(OCOCF3)3. In solution, particularly in trifluoroacetic acid (TFA), this reagent exists in equilibrium with the highly electrophilic cationic species, the bis(trifluoroacetoxy)thallium(III) cation, [Tl(OCOCF3)2]+. This cation is the primary electrophile that attacks the aromatic ring.

The Reaction Pathway

The reaction begins with the interaction of the π-electrons of the aromatic ring with the thallium(III) electrophile to form a π-complex. This initial association is a rapid and reversible step. The π-complex then reorganizes into a more stable σ-complex, or arenium ion, where the thallium is covalently bonded to a carbon atom of the ring, disrupting the aromatic system.[4] This step is typically the rate-determining step of the reaction. Finally, a base (such as the trifluoroacetate anion) removes a proton from the carbon bearing the thallium group, restoring the aromaticity of the ring and yielding the arylthallium(III) ditrifluoroacetate product.

The overall reaction can be summarized as follows:

Ar-H + Tl(OCOCF3)3 ⇌ Ar-Tl(OCOCF3)2 + CF3COOH

Regioselectivity: Kinetic vs. Thermodynamic Control

A key feature of electrophilic aromatic thallation is the ability to control the regioselectivity of the substitution by manipulating the reaction conditions. This control stems from the reversible nature of the thallation reaction, allowing for either kinetic or thermodynamic product distribution.[5][6][7][8][9]

-

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control. The product distribution is determined by the relative rates of attack at the different positions on the aromatic ring. For activated aromatic rings, this typically leads to the formation of ortho and para isomers, as the transition states leading to these intermediates are stabilized by the substituent.

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is under thermodynamic control. The initially formed products can revert to the starting materials and re-react, eventually leading to the most thermodynamically stable isomer. Due to the steric bulk of the thallium electrophile, the meta isomer is often the most stable, and its formation is favored under these conditions.

This ability to switch between kinetic and thermodynamic control provides a powerful tool for selectively functionalizing aromatic rings at different positions.

Quantitative Data

The reactivity and regioselectivity of electrophilic aromatic thallation are significantly influenced by the nature of the substituents on the aromatic ring. This can be quantified by examining relative reaction rates and isomer distributions.

| Aromatic Substrate | Relative Rate (ksubstrate/kbenzene) | Ortho (%) | Meta (%) | Para (%) | Reaction Conditions |

| Toluene | 33 | 9.5 | 5.5 | 85.0 | Tl(OCOCF3)3 in TFA, 15°C[10] |

The large partial rate factor for the para position in the thallation of toluene highlights the strong directing effect of the methyl group and the steric hindrance at the ortho positions.

Experimental Protocols

Caution: Thallium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.

General Procedure for Aromatic Thallation and Subsequent Iodination

This protocol is adapted from the synthesis of 2-iodo-p-xylene.

Materials:

-

Aromatic substrate (e.g., p-xylene)

-

Thallium(III) trifluoroacetate (TTFA)

-

Trifluoroacetic acid (TFA)

-

Potassium iodide (KI)

-

Diethyl ether

-

Sodium bisulfite solution

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve the aromatic substrate in a minimal amount of trifluoroacetic acid.

-

Add solid thallium(III) trifluoroacetate to the solution in one portion.

-

Stir the reaction mixture at room temperature for the desired amount of time (this will vary depending on the substrate and desired control - shorter times for kinetic control, longer for thermodynamic).

-

Remove the trifluoroacetic acid under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude arylthallium ditrifluoroacetate in diethyl ether.

-

Cool the solution in an ice bath and add an aqueous solution of potassium iodide.

-

Stir the mixture vigorously. A precipitate of thallium(I) iodide will form.

-

Add a solution of sodium bisulfite to quench any excess iodine.

-

Filter the mixture to remove the thallium(I) iodide precipitate.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aromatic iodide.

-

The product can be further purified by distillation or chromatography.

Mandatory Visualizations

Electrophilic Aromatic Thallation Mechanism

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Arenium_ion [chemeurope.com]

- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 6. jackwestin.com [jackwestin.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 10. Determination of Mechanism in Chemistry [faculty.csbsju.edu]

- 11. sites.msudenver.edu [sites.msudenver.edu]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

The Synthetic Versatility of Thallium(III) Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thallium(III) acetate, Tl(OAc)₃, has emerged as a powerful and versatile reagent in modern organic synthesis. Its unique reactivity profile enables a range of transformations, including oxidations, oxidative rearrangements, and cyclizations, often proceeding with high efficiency and selectivity. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

WARNING: Thallium and its compounds are extremely toxic and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood. All waste containing thallium must be disposed of according to strict protocols.

Oxidative Transformations

This compound is a potent two-electron oxidizing agent, and its utility in the oxidation of various functional groups is well-documented.

Oxidation of Ketones

This compound can effect the α-oxidation of ketones to furnish α-acetoxyketones. The reaction is believed to proceed through an enol or enolate intermediate.

Table 1: Oxidation of Acetophenones to α-Acetoxyacetophenones

| Substrate (Acetophenone) | Reaction Conditions | Product | Yield (%) | Reference |

| Acetophenone | Tl(OAc)₃, 95% aq. HOAc, reflux | α-Acetoxyacetophenone | Not specified | [1] |

| 4-Methylacetophenone | Tl(OAc)₃, 95% aq. HOAc, reflux | α-Acetoxy-4-methylacetophenone | Not specified | [1] |

| 4-Methoxyacetophenone | Tl(OAc)₃, 95% aq. HOAc, reflux | α-Acetoxy-4-methoxyacetophenone | Not specified | [1] |

| 4-Chloroacetophenone | Tl(OAc)₃, 95% aq. HOAc, reflux | α-Acetoxy-4-chloroacetophenone | Not specified | [1] |

Experimental Protocol: General Procedure for the Oxidation of Aromatic Ketones [1]

-

A solution of the aromatic ketone (1.0 mmol) in 95% aqueous acetic acid (20 mL) is prepared in a round-bottom flask.

-

This compound (1.1 mmol) is added to the solution.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL).

-

The aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Oxidative Rearrangements

One of the most powerful applications of this compound is in mediating oxidative rearrangements, particularly in the synthesis of complex molecules.

Oxidative Rearrangement of Chalcones to Isoflavones

The reaction of 2'-hydroxychalcones with this compound in methanol provides a direct and efficient route to isoflavones, which are important biologically active compounds. The reaction proceeds via an initial oxythallation of the double bond, followed by a 1,2-aryl migration.

Table 2: Synthesis of Isoflavones from 2'-Hydroxychalcones

| Substrate (2'-Hydroxychalcone) | Reaction Conditions | Product (Isoflavone) | Yield (%) | Reference |

| 2'-Hydroxy-4',4-dimethoxychalcone | Tl(OAc)₃, MeOH, reflux | 7,4'-Dimethoxyisoflavone | 65 | [2] |

| 2'-Hydroxy-4'-methoxy-3,4-methylenedioxychalcone | Tl(OAc)₃, MeOH, reflux | 7-Methoxy-3',4'-methylenedioxyisoflavone (Milldurone) | 50 | [2] |

| 2'-Hydroxy-4'-methoxy-3,4,5-trimethoxychalcone | Tl(OAc)₃, MeOH, reflux | 7-Methoxy-3',4',5'-trimethoxyisoflavone (Lettadurone) | 48 | [2] |

Experimental Protocol: Synthesis of 4',7-Dimethoxyisoflavone [2]

-

A solution of 2'-hydroxy-4',4-dimethoxychalcone (1.0 g, 3.5 mmol) in methanol (50 mL) is prepared.

-

This compound (1.5 g, 3.9 mmol) is added, and the mixture is heated to reflux for 4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in chloroform and filtered to remove thallium(I) acetate.

-

The filtrate is concentrated, and the residue is refluxed with 10% hydrochloric acid (20 mL) in methanol (20 mL) for 4 hours.

-

The solution is concentrated, and the product is extracted with chloroform.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by recrystallization from methanol to afford 4',7-dimethoxyisoflavone.

Caption: Mechanism of Isoflavone Synthesis.

Cyclization Reactions

This compound is an effective reagent for promoting intramolecular cyclization reactions, particularly of unsaturated alcohols. These reactions can lead to the formation of various heterocyclic systems.

Cyclization of Homoallylic Alcohols

The reaction of homoallylic alcohols with this compound can lead to the formation of cyclic ethers. The outcome of the reaction is often dependent on the solvent and the structure of the substrate.

Table 3: Cyclization of Unsaturated Alcohols with Thallium(III) Salts

| Substrate | Thallium(III) Salt | Solvent | Product | Yield (%) | Time (h) | Reference |

| Isopulegol | TTA | AcOH/H₂O (2:1) | Cyclic Ether | 69 | 4 | [3] |

| 2-(3,4-dihydronaphthalen-1-yl)-ethanol | TTA | AcOH/H₂O (2:1) | Indane (Ring Contraction) | 57 | 4 | [3] |

| 2-(3,4-dihydronaphthalen-1-yl)-ethanol | TTA | MeOH | Dimethoxylated Adducts | 45 (cis), 15 (trans) | 0.5 | [3] |

Experimental Protocol: Cyclization of Isopulegol [3]

-

To a stirred solution of isopulegol (0.108 g, 0.718 mmol) in a 2:1 mixture of acetic acid and water (3 mL), this compound (0.44 g, 0.72 mmol, 1.1 eq.) is added.

-

The mixture is stirred at room temperature for 4 hours.

-

Solid sodium bicarbonate is carefully added in small portions until gas evolution ceases.

-

Water and ethyl acetate are added, and the aqueous phase is extracted twice with ethyl acetate.

-

The combined organic phases are washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to give the corresponding cyclic ether.

References

- 1. ias.ac.in [ias.ac.in]

- 2. The oxidative rearrangement of olefins by this compound. Part II. Synthesis of isoflavones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Reaction of Thallium(III) Salts with Homoallylic Alcohols: Ring Contraction vs. Dimethoxylation - PMC [pmc.ncbi.nlm.nih.gov]

Thallic Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Thallic acetate, with the chemical formula Tl(OOCCH₃)₃, is a significant thallium(III) salt of acetic acid. It serves as a versatile and potent oxidizing agent in organic synthesis, finding applications in various transformations. This technical guide provides an in-depth overview of the physical and chemical properties of thallic acetate, detailed experimental protocols for its synthesis and key reactions, and essential safety information. The content is tailored for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Physical and Chemical Properties

Thallic acetate is a white, crystalline solid that is moderately soluble in water.[1] It is sensitive to moisture and light and should be stored accordingly.[2] Upon heating, it decomposes to thallium oxide.[1]

Quantitative Data

The key physical and chemical properties of thallic acetate are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of Thallic Acetate

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₉O₆Tl | [3][4] |

| Molecular Weight | 381.51 g/mol | [3] |

| Appearance | White crystalline powder/fine white crystals | [2] |

| CAS Number | 2570-63-0 | [2] |

Table 2: Physical Properties of Thallic Acetate

| Property | Value | Reference(s) |

| Melting Point | 182 °C (decomposes) | [2] |

| Boiling Point | 430 °C | [2] |

| Solubility | Soluble in hot acetic acid, alcohols, and water. Decomposes in water. | [5] |

| Density | 3.77 g/cm³ | [6] |

Table 3: Structural Information for Anhydrous Thallic Acetate [4]

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 15.54 Å, b = 8.630 Å, c = 7.848 Å, β = 113.92° |

| Formulas per Unit Cell (Z) | 4 |

| Calculated Density | 2.57 g/cm³ |

Table 4: Structural Information for Thallic Acetate Monohydrate [4]

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 9.311 Å, b = 14.341 Å, c = 9.198 Å, β = 119.69° |

| Formulas per Unit Cell (Z) | 4 |

| Calculated Density | 2.49 g/cm³ |

Experimental Protocols

This section provides detailed methodologies for the synthesis of thallic acetate and its application in key organic transformations.

Synthesis of Thallic Acetate

Thallic acetate can be synthesized by the reaction of thallium(III) oxide with acetic acid and acetic anhydride.[1]

Experimental Workflow for the Synthesis of Thallic Acetate

Caption: A flowchart illustrating the synthesis of thallic acetate.

Materials:

-

Thallium(III) oxide (Tl₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Acetic anhydride ((CH₃CO)₂O)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thallium(III) oxide.

-

To the flask, add a mixture of glacial acetic acid and acetic anhydride.

-

Heat the mixture to 80-90 °C with continuous stirring until the thallium(III) oxide has completely dissolved.[1]

-

Once the reaction is complete, filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization of thallic acetate.

-

Collect the crystalline product by filtration.

-

Wash the crystals with a small amount of a suitable cold solvent to remove any residual acetic acid and anhydride.

-

Dry the purified thallic acetate crystals, preferably in a desiccator over a drying agent, as it is sensitive to moisture.[2]

Electrophilic Aromatic Bromination

Thallic acetate serves as an effective catalyst for the regioselective bromination of aromatic compounds, typically yielding the para-isomer exclusively.

Logical Workflow for Aromatic Bromination

Caption: A flowchart for the thallic acetate-catalyzed aromatic bromination.

Materials:

-

Aromatic substrate

-

Thallic acetate (Tl(OOCCH₃)₃)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend thallic acetate in the chosen solvent.

-

Add the aromatic substrate to the suspension.

-

With stirring, add a solution of bromine in the same solvent dropwise. The reaction is often rapid at room temperature.

-

After the reaction is complete (indicated by the disappearance of the bromine color), quench the reaction mixture by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or chromatography as needed.

Chemical Reactions

Thallic acetate is a powerful oxidizing agent used in a variety of organic transformations. Its reactivity stems from the high oxidation state (+3) of the thallium ion.

Oxidation of Alkenes and Alkynes

Thallic acetate is known to oxidize alkenes and alkynes. The reaction, known as oxythallation, involves the addition of the thallium salt and a nucleophile (often the solvent) across the double or triple bond. The resulting organothallium intermediate can then undergo further reactions, such as rearrangement or displacement, to yield a variety of products including diols, ethers, and ketones.

Oxidative Rearrangements

Thallic acetate can induce oxidative rearrangements in certain substrates. For instance, it has been used in the synthesis of isoflavones from chalcones.

Safety Information

Thallic acetate is extremely toxic. All thallium compounds are hazardous and should be handled with extreme caution in a well-ventilated fume hood.[7]

Hazard Statements:

-

Fatal if swallowed or if inhaled.

-

May cause damage to organs through prolonged or repeated exposure.

-

Toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of inadequate ventilation, wear respiratory protection.

-

Avoid release to the environment.

First Aid:

-

If swallowed: Immediately call a POISON CENTER or doctor/physician.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

Due to its high toxicity, all waste containing thallium compounds must be disposed of as hazardous waste according to local regulations.

Characterization

The characterization of thallic acetate is typically performed using standard analytical techniques.

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and thallium, confirming the empirical formula.[2] The theoretical composition is approximately 18.89% C, 2.38% H, and 53.57% Tl.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the acetate group, including strong C=O stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While thallium has NMR active nuclei (²⁰³Tl and ²⁰⁵Tl), ¹H and ¹³C NMR are more commonly used to characterize the acetate ligands.

Disclaimer: This document is intended for informational purposes for qualified professionals and researchers. Thallic acetate is a highly toxic substance and should only be handled by trained personnel with appropriate safety measures in place. Always consult the Safety Data Sheet (SDS) before use.

References

- 1. Thallium (I) acetate [himedialabs.com]

- 2. Thallium (III) Acetate | Tl(OAc)3 | C6H9O6Tl - Ereztech [ereztech.com]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. Thallium (III) acetate | C6H9O6Tl | CID 21915946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (Tl) Thallium NMR [chem.ch.huji.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Core Mechanism of Alcohol Oxidation by Thallium(III) Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thallium(III) acetate, Tl(OAc)₃, is a potent oxidizing agent for a variety of organic substrates, including alcohols. Its utility in organic synthesis is significant, though its high toxicity necessitates careful handling. This technical guide provides a comprehensive overview of the core mechanism governing the oxidation of alcohols by this compound. It delves into the kinetics, intermediates, and the rate-determining step of the reaction, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a detailed resource for researchers leveraging thallium(III)-mediated oxidations in their work.

Introduction

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry. Thallium(III) salts, particularly this compound, have emerged as effective oxidants for this purpose. The reaction potential of Tl(III) lies between that of Hg(II) and Pb(IV), suggesting it can offer greater selectivity than more powerful oxidizing agents.[1] Understanding the underlying mechanism is crucial for predicting reaction outcomes, optimizing conditions, and expanding the synthetic utility of this reagent. This guide focuses on the prevalent mechanistic pathway for the oxidation of simple and aromatic secondary alcohols.

The Proposed Reaction Mechanism

The oxidation of alcohols by this compound is generally accepted to proceed through a two-electron transfer process. While intermediates involving Tl(II) have been considered, they are not typically invoked for the oxidation of organic reductants like alcohols.[1][2] The most widely supported mechanism involves the formation of an alcohol-thallium(III) complex, followed by a rate-determining step that breaks the α-C-H bond.

The key steps are as follows:

-

Formation of the Active Oxidant Species: In aqueous acetic acid, various thallium(III) species can exist in equilibrium. However, for the oxidation of alcohols, Tl(OAc)₃ or a related acetatothallium(III) species is often considered the active oxidant.[3][4]

-

Formation of an Alcohol-Thallium(III) Complex: The alcohol substrate coordinates with the thallium(III) center to form an intermediate complex. This is a rapid pre-equilibrium step.

-

Rate-Determining Step: Hydride Transfer: The crucial, rate-limiting step involves the cleavage of the α-carbon-hydrogen bond. This is proposed to occur via the transfer of the α-hydrogen as a hydride ion (H⁻) to the thallium(III) center.[1] This concerted step leads to the formation of the carbonyl product, a reduced thallium(I) species, and a proton.

-

Product Formation: The final products are the corresponding aldehyde or ketone, thallium(I) acetate, and acetic acid.

A visual representation of this mechanistic pathway is provided below.

Caption: Proposed mechanism for the oxidation of a secondary alcohol by this compound.

Kinetic Evidence and Quantitative Data

Kinetic studies provide strong support for the proposed mechanism. The reaction typically exhibits first-order dependence on both the alcohol and the thallium(III) oxidant.[1][2] This bimolecular nature is consistent with the formation of an intermediate complex in the rate-determining step.

A significant piece of evidence is the large primary kinetic isotope effect (kH/kD) observed when the α-hydrogen is replaced with deuterium. For instance, the oxidation of benzhydrol shows a kinetic isotope effect of 6.4, indicating that the α-C-H bond is broken in the rate-determining step.[1]

The reaction rate is also sensitive to electronic effects. Electron-donating substituents on aromatic secondary alcohols accelerate the reaction, resulting in a negative Hammett ρ value (-2.11).[1] This suggests the development of an electron-deficient carbon center in the transition state, which is consistent with a hydride transfer mechanism.

The table below summarizes key quantitative data from kinetic studies on the oxidation of various alcohols by thallium(III) salts.

| Alcohol | Oxidant/Medium | Rate Law | k (at Temp.) | Activation Parameters (Ea, ΔH‡, ΔS‡) | Kinetic Isotope Effect (kH/kD) | Reference |

| α-Phenyl ethyl alcohol | Tl(OAc)₃ in 50% HOAc-H₂O, 0.9 M H₂SO₄ | First order in [Alcohol] and [Tl(III)] | 2.09 x 10⁻¹ s⁻¹ (at 55°C) | Not specified | Not specified | [1] |

| Benzhydrol | Tl(OAc)₃ in 50% HOAc-H₂O, 0.9 M H₂SO₄ | Not specified | Not specified | Not specified | 6.4 | [1] |

| Cinnamyl alcohol | Tl(ClO₄)₃ in aqueous acid perchlorate | First order in [Alcohol] and [Tl(III)] | k₂ = 1.333 dm³ mol⁻¹ s⁻¹ (at 35°C) | Ea = 54.3 kJ mol⁻¹, ΔH‡ = 51.7 kJ mol⁻¹, ΔS‡ = -83.6 J K⁻¹ mol⁻¹ | Not specified | [2] |

Alternative Pathways: The Case of Homoallylic Alcohols

It is important to note that for substrates with additional functional groups, such as homoallylic alcohols, the reaction mechanism can deviate significantly. In these cases, the double bond can participate in the reaction, leading to outcomes other than simple oxidation of the alcohol. Thallium(III) can induce oxidative rearrangements, such as ring contractions, or participate in cyclization and fragmentation reactions.[5][6][7] For example, the oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with this compound in aqueous acetic acid results in a ring contraction to form an indane derivative.[5][6]

Experimental Protocols

The following are generalized methodologies for studying the kinetics of alcohol oxidation by this compound and for product analysis.

Kinetic Measurements

A common method to follow the reaction kinetics is to monitor the disappearance of Tl(III) over time using iodometry.

Materials:

-

This compound solution of known concentration

-

Alcohol substrate

-

Solvent (e.g., 50% acetic acid - 50% water)

-

Acid (e.g., H₂SO₄ or HClO₄) to maintain constant acidity

-

Inert salt (e.g., K₂SO₄ or NaClO₄) to maintain constant ionic strength

-

Potassium iodide (KI) solution (e.g., 10%)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution

-

Starch indicator solution

-

Thermostated water bath

-

Erlenmeyer flasks (painted black to prevent photochemical reactions)[2]

-

Pipettes and burettes

Procedure:

-

Prepare reaction mixtures by adding the alcohol solution, solvent, acid, and inert salt to an Erlenmeyer flask.

-

Separately, bring the this compound solution to the desired reaction temperature.

-

To initiate the reaction, add a known volume of the thermostated this compound solution to the flask containing the alcohol mixture. Start a timer at the point of half-addition.[2]

-

At regular time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture and quench the reaction by adding it to an excess of KI solution.

-

The Tl(III) in the aliquot oxidizes I⁻ to I₂, and the liberated iodine is then immediately titrated with the standardized sodium thiosulfate solution using starch as an indicator.[2]

-

The concentration of unreacted Tl(III) at each time point is calculated from the volume of thiosulfate solution used.

-

The rate constants are determined by plotting the appropriate function of [Tl(III)] versus time (e.g., ln[Tl(III)] vs. time for a pseudo-first-order condition).

Product Analysis

Stoichiometry Determination:

-

Prepare a reaction mixture with a known excess of this compound relative to the alcohol.

-

Allow the reaction to go to completion (e.g., 24-48 hours).[4]

-

Determine the amount of unreacted Tl(III) by iodometric titration.

-

The stoichiometry is calculated from the moles of Tl(III) consumed per mole of alcohol. A 1:1 stoichiometry is expected for the oxidation of a secondary alcohol to a ketone.[2][4]

Product Identification:

-

After the reaction is complete, the organic products are extracted from the aqueous mixture using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[5]

-

The organic layer is washed (e.g., with NaHCO₃ solution, then brine), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.[5]

-

The crude product can be purified by techniques such as column chromatography.

-

The structure of the product is confirmed by standard analytical methods (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry).

-

For aldehyde or ketone products, a derivative can be prepared for confirmation, such as a 2,4-dinitrophenylhydrazone, which can be easily isolated and characterized.[2]

Conclusion

The oxidation of alcohols by this compound is a synthetically useful reaction that proceeds, in most simple cases, via the formation of an alcohol-Tl(III) complex followed by a rate-determining hydride transfer from the α-carbon. This mechanism is well-supported by kinetic data, including reaction orders, substituent effects, and kinetic isotope effects. For more complex substrates, alternative reaction pathways may dominate. The protocols outlined in this guide provide a foundation for further investigation and application of this powerful oxidative transformation. Due to the high toxicity of thallium compounds, all experimental work must be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

- 1. ias.ac.in [ias.ac.in]

- 2. jetir.org [jetir.org]

- 3. scispace.com [scispace.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Reaction of Thallium(III) Salts with Homoallylic Alcohols: Ring Contraction vs. Dimethoxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reaction of thallium(III) salts with homoallylic alcohols: ring contraction vs. dimethoxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

Theoretical Insights into Thallium(III) Chloride Reaction Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium(III) chloride (TlCl₃), a potent electrophile and two-electron oxidizing agent, has carved a niche in organic synthesis for its ability to mediate a variety of complex transformations.[1] Its utility spans oxidations, electrophilic additions to unsaturated systems, and aromatic functionalization.[1] However, the pronounced toxicity of thallium compounds necessitates a deep and thorough understanding of the underlying reaction mechanisms to ensure both safety and efficiency in their application.[1]

This technical guide provides a comprehensive examination of the theoretically predicted and experimentally supported reaction mechanisms of thallium(III)-mediated organic reactions, with a specific focus on pathways relevant to thallium(III) chloride. While direct computational studies on TlCl₃ are somewhat limited, theoretical investigations into the reactivity of other thallium(III) salts, particularly thallium(III) trifluoroacetate [Tl(TFA)₃], offer significant and transferable insights.[1] By integrating these computational models with a wealth of experimental data, we can construct detailed mechanistic frameworks for key reaction classes. This guide will delve into three core transformations: electrophilic aromatic thallation (C-H activation), oxythallation of alkenes, and oxidative cyclization of dienes, alongside its role as a Lewis acid catalyst.

Core Reaction Mechanisms

Electrophilic Aromatic Thallation: A C-H Activation Pathway

The direct functionalization of aromatic C-H bonds is a foundational strategy in modern synthetic chemistry. Thallium(III) salts are highly effective reagents for this transformation, proceeding via an electrophilic aromatic substitution mechanism known as thallation.[1] This reaction typically occurs under mild conditions and yields valuable arylthallium intermediates that can be further elaborated.[1]

Theoretical Prediction of the Mechanism:

High-level Density Functional Theory (DFT) calculations on the thallation of arenes with Tl(TFA)₃ have provided profound insights into the reaction mechanism.[1] These studies strongly support a concerted metalation-deprotonation (CMD) mechanism, a form of C-H activation.[1] The transition state is envisaged to involve the thallium center, the arene, and a trifluoroacetate ligand acting as an internal base to abstract the proton.[1]

Figure 1: Proposed mechanism for electrophilic aromatic thallation.

Experimental Protocol: Thallation of Toluene (Illustrative)

-

Reagent Preparation: A solution of thallium(III) trifluoroacetate in trifluoroacetic acid is prepared.

-

Reaction Setup: The reaction vessel is charged with toluene (1.0 equivalent) and the trifluoroacetic acid solvent.[1]

-

Reaction Execution: The thallium(III) trifluoroacetate solution is added to the toluene solution at room temperature with stirring.[1] The reaction progress is monitored by TLC or GC-MS.[1]

-

Work-up: Upon completion, the reaction mixture is poured into water and neutralized with sodium bicarbonate.[1] The aqueous layer is extracted with diethyl ether.[1]

Oxythallation of Alkenes

Oxythallation is a classic transformation where an alkene is treated with a thallium(III) salt in the presence of a nucleophilic solvent, such as water or an alcohol.[1] This results in the addition of the nucleophile and a thallium-containing group across the double bond. The resulting organothallium intermediate can then undergo further reactions, most commonly reductive decomposition to yield an alcohol, ether, or carbonyl compound.[1]

Proposed Reaction Mechanism:

While detailed computational studies are not as prevalent for this reaction, the mechanism is well-established through extensive experimental work.[1]

-

Electrophilic Attack: The Tl(III) species, acting as a potent electrophile, attacks the π-bond of the alkene to form a cyclic or open-chain organothallium intermediate (an "oxythallation adduct").[1]

-

Nucleophilic Attack: The solvent (e.g., methanol) attacks the intermediate from the side opposite to the bulky thallium group (anti-addition).[1]

-

Reductive Displacement: The C-Tl bond in the resulting intermediate is then cleaved. This can occur via a number of pathways, often leading to a two-electron reduction of Tl(III) to Tl(I) and oxidation of the organic substrate.[1]

Figure 2: Proposed signaling pathway for the oxythallation of alkenes.

Experimental Protocol: Oxythallation of Styrene (Illustrative)

-

Caution: Thallium(III) nitrate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1]

-

Reagent Preparation: A solution of thallium(III) nitrate in methanol is prepared.

-

Reaction Setup: A solution of styrene (1.0 equivalent) in methanol is prepared in a separate flask.[1]

-

Reaction Execution: The thallium(III) nitrate solution is added dropwise to the stirred styrene solution at room temperature.[1] The reaction is typically rapid, as indicated by the precipitation of thallium(I) nitrate.[1]

-

Work-up: The precipitated thallium(I) nitrate is removed by filtration.[1] The filtrate is diluted with water and extracted with chloroform.[1]

-

Purification: The organic extracts are dried over anhydrous sodium sulfate and concentrated.[1]

Oxidative Cyclization of Dienes

Thallium(III) salts can induce the oxidative cyclization of 1,5-dienes and other suitably unsaturated substrates to form cyclic ethers, such as tetrahydrofurans.[1] This transformation is a valuable tool in the synthesis of complex natural products.[1]

Proposed Reaction Mechanism:

The mechanism is believed to be initiated in a manner similar to oxythallation, followed by an intramolecular nucleophilic attack.[1]

-

Oxythallation: The Tl(III) salt reacts with one of the double bonds to form an organothallium intermediate.[1]

-

Intramolecular Attack: The second double bond acts as an internal nucleophile, attacking the carbon bearing the thallium moiety.[1]

-

Ring Closure and Rearrangement: This leads to the formation of a cyclic intermediate, which can then rearrange and undergo reductive elimination of Tl(I) to afford the final cyclic ether product.[1]

Figure 3: Proposed pathway for Tl(III)-mediated oxidative cyclization.

Thallium(III) Chloride as a Lewis Acid Catalyst

Beyond its role as an oxidant, thallium(III) chloride is an effective Lewis acid catalyst for various organic transformations, often under mild and solvent-free conditions.[2]

a) Strecker Reaction for the Synthesis of α-Aminonitriles:

Thallium(III) chloride tetrahydrate catalyzes the one-pot, three-component Strecker reaction to produce α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide (TMSCN) in high yields.[2]

Quantitative Data Summary: TlCl₃-Catalyzed Strecker Reaction [2]

| Entry | Aldehyde | Amine | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Aniline | 10 | 95 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 15 | 92 |

| 3 | 4-Methoxybenzaldehyde | Aniline | 10 | 96 |

| 4 | 2-Naphthaldehyde | Aniline | 20 | 90 |

| 5 | Cinnamaldehyde | Aniline | 25 | 88 |

| 6 | Benzaldehyde | Benzylamine | 15 | 94 |

| 7 | 4-Chlorobenzaldehyde | Benzylamine | 20 | 91 |

| 8 | Furfural | Aniline | 15 | 93 |

| 9 | Cyclohexanecarboxaldehyde | Aniline | 30 | 85 |

| 10 | Propanal | Benzylamine | 25 | 87 |

Experimental Protocol: General Procedure for the Synthesis of α-Aminonitriles [2]

-

Reagent Preparation: In a round-bottom flask, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).[2]

-

Catalyst Addition: To the mixture, add thallium(III) chloride tetrahydrate (0.01 mmol, 1 mol%).[2]

-

Cyanide Source Addition: Add trimethylsilyl cyanide (1.2 mmol) to the flask.[2]

-

Reaction Conditions: Stir the reaction mixture at room temperature.[2] The reaction is monitored by TLC.

-

Work-up: After completion, the reaction is quenched by the careful addition of solid sodium bicarbonate. Water and ethyl acetate are added, and the layers are separated. The aqueous phase is extracted with ethyl acetate.[1]

b) Friedel-Crafts Acylation:

Thallium(III) chloride can also serve as a Lewis acid catalyst in Friedel-Crafts acylation reactions, offering an alternative to more conventional catalysts like AlCl₃.[2]

Figure 4: Proposed mechanism for TlCl₃-catalyzed acylation.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation [2]

-

Initial Setup: To a stirred solution of the aromatic substrate (10 mmol) in a suitable solvent (e.g., carbon disulfide or nitrobenzene, 20 mL), add thallium(III) chloride (1.0 mmol, 10 mol%).[2]

-

Reagent Addition: Slowly add the acyl chloride (11 mmol) to the mixture at 0 °C.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for the specified time.[2]

-

Quenching: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[2]

-

Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).[2]

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the pure acylated product.[2]

Conclusion

The reaction mechanisms of thallium(III) chloride and other thallium(III) salts in organic synthesis are primarily understood through a synergistic combination of extensive experimental evidence and emerging theoretical studies.[1] For electrophilic aromatic substitution, DFT calculations provide strong support for a concerted metalation-deprotonation (C-H activation) pathway.[1] For reactions with unsaturated systems, such as oxythallation and oxidative cyclization, the mechanisms involve an initial electrophilic attack by Tl(III) to form an organothallium intermediate, which is subsequently trapped by an external or internal nucleophile, followed by reductive elimination.[1] Furthermore, the utility of thallium(III) chloride as a mild and efficient Lewis acid catalyst in reactions such as the Strecker and Friedel-Crafts acylation highlights its diverse reactivity profile. A continued interplay between computational and experimental investigations will undoubtedly lead to a more refined understanding of these powerful transformations and pave the way for the development of novel synthetic methodologies.

References

Methodological & Application

Application Notes and Protocols: Thallium(III) Acetate Mediated Oxidative Cyclization of Hydrazones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidative cyclization of hydrazones represents a powerful synthetic strategy for the formation of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and drug development. Thallium(III) acetate has emerged as an effective reagent for mediating such transformations, facilitating the construction of fused heterocyclic systems through intramolecular C-N or N-N bond formation. This document provides detailed application notes and experimental protocols for the this compound mediated oxidative cyclization of hydrazones, with a focus on the synthesis of triazolo-fused heterocycles. The protocols are based on established literature, primarily the work of Singh and George on the synthesis of 3-aryl-1,2,4-triazolo[3,4-b]benzothiazoles and 3-aryl-9-methyl-1,2,4-triazolo[4,3-a]quinolines.

Caution: this compound is a highly toxic compound and should be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. All waste containing thallium salts must be disposed of according to institutional and environmental safety regulations.

Reaction Overview and Mechanism

The this compound mediated oxidative cyclization of arylhydrazones proceeds via an electrophilic attack of the thallium(III) species on the hydrazone nitrogen, followed by an intramolecular cyclization and subsequent reductive elimination of thallium(I). The proposed mechanistic pathway is depicted below.

Caption: Proposed mechanism for the this compound mediated oxidative cyclization of hydrazones.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-1,2,4-triazolo[3,4-b]benzothiazoles

This protocol is adapted from the work of Singh and George on the oxidative cyclization of arenecarbaldehyde benzothiazol-2-ylhydrazones.

1.1. Preparation of Arenecarbaldehyde Benzothiazol-2-ylhydrazones (Starting Material)

-

To a solution of 2-hydrazinobenzothiazole (1.65 g, 10 mmol) in ethanol (20 mL), add the desired aromatic aldehyde (10 mmol) and a few drops of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the pure arenecarbaldehyde benzothiazol-2-ylhydrazone.

1.2. Oxidative Cyclization

-

Method A (in Acetic Acid):

-

In a round-bottom flask, dissolve the arenecarbaldehyde benzothiazol-2-ylhydrazone (1 mmol) in glacial acetic acid (15 mL).

-

Add this compound (1.1 mmol) to the solution.

-

Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.

-

After cooling, pour the reaction mixture into cold water.

-

The precipitated solid is filtered, washed thoroughly with water, and then with a small amount of methanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 3-aryl-1,2,4-triazolo[3,4-b]benzothiazole.

-

-

Method B (in Acetonitrile):

-

Suspend the arenecarbaldehyde benzothiazol-2-ylhydrazone (1 mmol) in acetonitrile (20 mL).

-

Add this compound (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to yield the desired product.

-

Protocol 2: Synthesis of 3-Aryl-9-methyl-1,2,4-triazolo[4,3-a]quinolines

This protocol is based on the synthesis from arenecarbaldehyde 4-methylquinolin-2-ylhydrazones.

2.1. Preparation of Arenecarbaldehyde 4-Methylquinolin-2-ylhydrazones (Starting Material)

-

A mixture of 2-hydrazino-4-methylquinoline (1.73 g, 10 mmol) and the appropriate aromatic aldehyde (10 mmol) in ethanol (25 mL) containing a few drops of glacial acetic acid is refluxed for 3-5 hours.

-

The reaction is monitored by TLC.

-

After cooling, the separated solid is filtered, washed with ethanol, and dried to give the corresponding hydrazone.

2.2. Oxidative Cyclization

-

To a solution of the arenecarbaldehyde 4-methylquinolin-2-ylhydrazone (1 mmol) in refluxing glacial acetic acid (20 mL), add this compound (1.1 mmol).

-

Continue refluxing for 5-7 hours until the starting material is consumed (TLC monitoring).

-

Cool the reaction mixture and pour it into ice-cold water.

-

The resulting solid is filtered, washed with water, and dried.

-

Recrystallize the product from a suitable solvent (e.g., chloroform-petroleum ether) to afford the pure 3-aryl-9-methyl-1,2,4-triazolo[4,3-a]quinoline.

Data Presentation

The following tables summarize the quantitative data for the synthesis of representative 3-aryl-1,2,4-triazolo[3,4-b]benzothiazoles and 3-aryl-9-methyl-1,2,4-triazolo[4,3-a]quinolines.

Table 1: Synthesis of 3-Aryl-1,2,4-triazolo[3,4-b]benzothiazoles

| Entry | Aryl Group (Ar) | Method | Reaction Time (h) | Yield (%) |

| 1 | Phenyl | A | 6 | 85 |

| 2 | 4-Chlorophenyl | A | 7 | 82 |

| 3 | 4-Methoxyphenyl | A | 6 | 88 |

| 4 | 4-Nitrophenyl | A | 8 | 75 |

| 5 | 2-Thienyl | B | 5 | 78 |

Table 2: Synthesis of 3-Aryl-9-methyl-1,2,4-triazolo[4,3-a]quinolines

| Entry | Aryl Group (Ar) | Reaction Time (h) | Yield (%) |

| 1 | Phenyl | 5 | 90 |

| 2 | 4-Chlorophenyl | 6 | 87 |

| 3 | 4-Methoxyphenyl | 5 | 92 |

| 4 | 4-Nitrophenyl | 7 | 80 |

| 5 | 2-Furyl | 6 | 85 |

Workflow and Logical Relationships

The overall experimental workflow for the synthesis of fused triazole heterocycles using this compound mediated oxidative cyclization is outlined below.

Caption: General experimental workflow for the synthesis of fused triazoles.

Applications in Drug Development

The triazolo-fused heterocyclic scaffolds synthesized via this methodology are of significant interest in drug discovery. For instance, triazolobenzothiazoles and triazoloquinolines are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The protocols described herein provide a reliable and efficient route to access a library of such compounds for further biological evaluation and lead optimization in drug development programs. The ability to readily vary the aryl substituent on the hydrazone precursor allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

Application Notes and Protocols for Electrophilic Aromatic Bromination using Thallium(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Electrophilic aromatic bromination is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in the pharmaceutical and materials science industries. The use of thallium(III) acetate in conjunction with molecular bromine offers a mild and highly regioselective method for the monobromination of activated aromatic compounds.[1] This method is particularly advantageous for the synthesis of isomerically pure para-bromo aromatic compounds, often yielding the desired product with high selectivity and in excellent yields.[1]

The reaction proceeds under mild conditions, typically at room temperature, avoiding the harsh conditions often associated with other bromination methods that can lead to side reactions or decomposition of sensitive substrates. The high para-selectivity is a key feature of this methodology, attributed to the steric bulk of the reactive brominating species, which is believed to be a complex of this compound and bromine. This steric hindrance favors electrophilic attack at the less hindered para position of the aromatic ring.

Caution: Thallium compounds are highly toxic and should be handled with extreme care using appropriate personal protective equipment and in a well-ventilated fume hood. All waste containing thallium must be disposed of according to institutional and environmental regulations.

Data Presentation

The combination of this compound and bromine has been successfully employed for the highly regioselective para-bromination of a variety of activated aromatic substrates. The following table summarizes the yields of the corresponding monobrominated products.

| Substrate | Product | Yield (%) |

| Anisole | p-Bromoanisole | 93 |

| Phenetole | p-Bromophenetole | 95 |

| Acetanilide | p-Bromoacetanilide | 91 |

| Toluene | p-Bromotoluene | 88 |

| Ethylbenzene | p-Bromoethylbenzene | 85 |

| Cumene | p-Bromocumene | 82 |

| Biphenyl | p-Bromobiphenyl | 90 |

| Naphthalene | 1-Bromonaphthalene | 86 |

| Thiophene | 2-Bromothiophene | 75 |

Data sourced from McKillop, A.; Bromley, D.; Taylor, E. C. J. Org. Chem. 1972, 37 (1), 88-93.[1]

Experimental Protocols

The following protocol is a representative example for the electrophilic aromatic bromination of anisole to produce p-bromoanisole, based on the procedures described in the literature.[1]

Materials:

-

Anisole

-

This compound, sesquihydrate

-

Bromine

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Hydrochloric acid (e.g., 1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.1 equivalents) in carbon tetrachloride. To this suspension, add anisole (1.0 equivalent).

-

Addition of Bromine: Prepare a solution of bromine (1.0 equivalent) in carbon tetrachloride. Add this solution dropwise from a dropping funnel to the stirred mixture of anisole and this compound at room temperature. The red color of the bromine should discharge instantaneously upon addition. The rate of addition should be controlled to ensure that no free bromine accumulates in the reaction mixture.

-

Reaction Monitoring: The reaction is typically rapid and proceeds at room temperature.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: a. Upon completion of the reaction, filter the mixture to remove the precipitated thallium(I) bromide. (Caution: Handle thallium salts with care). b. Transfer the filtrate to a separatory funnel and wash sequentially with water, 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and finally with brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude p-bromoanisole can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent such as ethanol.

Visualizations

Proposed Reaction Mechanism

Caption: Proposed mechanism for this compound mediated electrophilic aromatic bromination.

Experimental Workflow

Caption: General experimental workflow for aromatic bromination using this compound.

References

Application Note: Oxythallation of Alkenes with Thallium(III) Acetate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the oxythallation of alkenes using thallium(III) acetate (TTA). Oxythallation is a powerful method in organic synthesis for the functionalization of carbon-carbon double bonds, leading to the formation of alcohols, ethers, and other derivatives. The reaction proceeds via an organothallium intermediate, which can be subsequently manipulated to yield the desired product. This note covers the reaction mechanism, experimental procedures, and critical safety considerations due to the high toxicity of thallium compounds.

CRITICAL SAFETY WARNING

EXTREME TOXICITY: Thallium and its compounds, including this compound, are extremely toxic and are classified as priority pollutants.[1] They are potent poisons that can cause severe health effects or death through ingestion, inhalation, or skin contact.[2] A dose of 8 mg/kg can cause acute poisoning, with a minimum lethal dose for adults estimated at 12 mg/kg.[2] All handling of this compound and its solutions must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All waste materials must be disposed of as hazardous waste according to institutional guidelines.

Introduction

Oxythallation is an electrophilic addition reaction where an alkene reacts with a thallium(III) salt, such as this compound, in the presence of a nucleophilic solvent (e.g., water, alcohol). This process forms a stable C-Tl bond, creating an organothallium adduct. This intermediate is analogous to those formed in oxymercuration reactions. The utility of this reaction lies in the subsequent cleavage of the C-Tl bond, which can be replaced by various functional groups. For instance, reductive workup (dethallation) with a reagent like sodium borohydride yields an alcohol or ether, following Markovnikov's regioselectivity.

Reaction Mechanism

The reaction is initiated by the electrophilic attack of the thallium(III) species on the alkene double bond. This forms a cyclic thalliranium ion intermediate or an open carbocation, which is then attacked by a solvent molecule (the nucleophile) from the anti-face. This results in a stable organothallium compound.

Caption: General mechanism of alkene oxythallation.

Experimental Protocols

Preparation of this compound (TTA)

While commercially available, TTA can be prepared in the lab.

-

Procedure: Dissolve thallium(III) oxide in a mixture of acetic acid and acetic anhydride.[3] Stir the mixture at 80–90 °C.[3][4] After the solid has dissolved, filter the hot solution. Upon cooling, the this compound will crystallize.[3] For best results, recrystallize the product from acetic acid.[3]

-

Storage: TTA is stable for long periods if stored in a desiccator, protected from light.[3]

General Protocol for Oxythallation of an Alkene

This protocol is a general guideline and may require optimization for specific substrates. The following is adapted from a procedure for the oxidation of a homoallylic alcohol.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene substrate (1.0 eq.) in the chosen solvent (e.g., methanol for methoxythallation, or a mixture like AcOH/H₂O).

-

Addition of TTA: To the stirred solution, add this compound (1.1 eq.) in one portion. The TTA should dissolve promptly.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight. For example, a reaction of isopulegol was stirred for 2 hours.[5]

-

Quenching: Upon completion, carefully quench the reaction by the slow, portion-wise addition of solid sodium bicarbonate until gas evolution ceases.

-

Workup (Aqueous): Add water and a suitable organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous phase twice with the organic solvent.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude organothallium adduct.

Reductive Dethallation to Yield an Alcohol/Ether

The resulting organothallium adduct is often directly converted to the final product without purification.

-

Redissolve: Dissolve the crude adduct from the previous step in a suitable solvent (e.g., THF, methanol).

-

Reduction: Cool the solution in an ice bath and add an aqueous solution of sodium borohydride (NaBH₄) dropwise.

-

Stirring: Allow the reaction to stir for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction carefully with dilute acid (e.g., 1M HCl). Extract the product with an organic solvent, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the final product by column chromatography.

Data Presentation: Examples of Oxythallation Reactions

The outcome of the oxythallation reaction can be highly dependent on the substrate and the specific thallium(III) salt used.

| Substrate | Thallium Reagent | Solvent | Products | Yield | Reference |

| Hex-1-ene | This compound | Methanol | 2-Methoxyhexylthallium diacetate (stable adduct) | High | [6] |

| Hex-1-ene | Thallium(III) Trifluoroacetate | Methanol | 1,2-Dimethoxyhexane and 2-Methoxyhexanol | ~85% dethalliation after 2h | [6] |

| Homoallylic alcohol (1) | This compound | Methanol | cis- and trans-dimethoxylated compounds (2:1 ratio) | Good | [5] |

| Homoallylic alcohol (1) | Thallium(III) Nitrate | AcOH/H₂O | Indan (ring contraction product) | Good | [5] |

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the oxythallation-reduction of an alkene.

Caption: A typical experimental workflow for oxythallation.

References

- 1. mdpi.com [mdpi.com]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Thallium (I) acetate [himedialabs.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Oxymetallation. Part 15. Oxidation of hex-1-ene by thallium(III) trifluoroacetate in methanol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Thallium(III) Acetate in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium(III) acetate, Tl(OAc)₃, is a powerful oxidizing agent that has found significant application in organic synthesis, particularly in the construction of various heterocyclic scaffolds. Its ability to effect oxidative cyclization, rearrangement, and acetoxylation reactions makes it a valuable tool for the synthesis of complex molecules, including natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, including flavones, isoflavones, and 1,2,4-triazolo[4,3-α]quinolines.

⚠️ Safety Precaution: Thallium and its compounds are extremely toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. Consult the Safety Data Sheet (SDS) for this compound before use and handle with extreme care.